

# Technical Deep Dive: GR 100679 & The NK2 Receptor Interface

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: GR 100679  
CAS No.: 150351-87-4  
Cat. No.: B607722

[Get Quote](#)

Content Type: Technical Whitepaper / Methodological Guide Subject: **GR 100679**  
(Cyclohexylcarbonyl-Gly-Ala-D-Trp-Phe-NMe<sub>2</sub>) Mechanism: Competitive Antagonism at  
Tachykinin NK2 Receptors

## Executive Summary

**GR 100679** is a potent, selective, peptidic antagonist of the Tachykinin NK2 receptor (NK2R). Unlike broad-spectrum tachykinin inhibitors, **GR 100679** exhibits high specificity for NK2 over NK1 and NK3 subtypes, making it a critical "tool compound" in pharmacological research. It is widely utilized to delineate the physiological role of Neurokinin A (NKA) in respiratory bronchoconstriction and gastrointestinal motility. In its tritiated form (

-**GR 100679**), it serves as the gold-standard radioligand for labeling NK2 receptors in binding assays.

This guide details the molecular mechanism of **GR 100679**, its interference with Gq-coupled signaling, and the experimental protocols required to validate its affinity (

) and potency (

).

## Chemical Profile & Structural Logic

**GR 100679** is a modified pentapeptide. Its design overcomes the rapid enzymatic degradation typical of endogenous tachykinins while maintaining high receptor affinity.

- Chemical Name:

-Cyclohexylcarbonyl-Gly-L-Ala-D-Trp-L-Phe-

-dimethylamide[1]

- Molecular Class: Synthetic Peptidic Antagonist

- Key Structural Modifications:

- N-terminal Cyclohexylcarbonyl group: Enhances lipophilicity and resistance to aminopeptidases.
- D-Trp substitution: Induces a "beta-turn" conformation critical for locking the peptide into an antagonist orientation within the receptor pocket.
- C-terminal Dimethylamide: Protects against carboxypeptidase degradation.

## Mechanism of Action: The Gq/11 Blockade

The core mechanism of **GR 100679** is competitive antagonism.[2] It binds reversibly to the orthosteric site of the NK2 receptor, preventing the binding of the endogenous agonist, Neurokinin A (NKA).

## The Endogenous Pathway (Agonist Mode)

Under normal physiological conditions, NKA binds to the NK2 receptor, a G-protein coupled receptor (GPCR). This induces a conformational change that activates the heterotrimeric protein.

- Activation:

exchanges GDP for GTP.

- Effector:

-GTP activates Phospholipase C-

(PLC

).

- Second Messengers: PLC

hydrolyzes

into

(Inositol trisphosphate) and DAG (Diacylglycerol).

- Response:

triggers

release from the sarcoplasmic reticulum, causing smooth muscle contraction (bronchoconstriction/peristalsis).

## The Antagonist Mode (GR 100679)

**GR 100679** occupies the transmembrane binding pocket but does not induce the conformational shift required for

coupling.

- Result: The signaling cascade is silenced. Intracellular calcium remains at basal levels, and smooth muscle remains relaxed even in the presence of NKA.

## Signaling Pathway Visualization



[Click to download full resolution via product page](#)

Figure 1: The competitive antagonism of **GR 100679** at the NK2 receptor interface, preventing the Gq-mediated calcium cascade.

## Experimental Protocols (Validation Systems)

To scientifically validate **GR 100679**, one must characterize its binding affinity (

) and its functional potency (

).

### Protocol A: Saturation Binding Assay (Determining )

Objective: Determine the equilibrium dissociation constant (

) of

-**GR 100679** and the receptor density (

) in a tissue preparation (e.g., Hamster Trachea or transfected CHO cells).

Methodology:

- Tissue Prep: Homogenize tissue in ice-cold buffer (50 mM Tris-HCl, pH 7.4, containing peptidase inhibitors: phosphoramidon, chymostatin, leupeptin). Centrifuge at 48,000 x g to isolate membrane fraction.
- Incubation:
  - Prepare 12-point serial dilution of  
**-GR 100679** (Range: 0.1 nM to 10 nM).
  - Total Binding: Membrane + Radioligand.
  - Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold **GR 100679** (1 M) or NKA (1 M).

- Incubate for 60-90 mins at 25°C to reach equilibrium.
- Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce filter binding) using a cell harvester.
- Quantification: Wash filters 3x with ice-cold buffer. Count radioactivity via liquid scintillation spectroscopy.
- Analysis: Plot Specific Binding (Total - NSB) vs. Concentration. Fit to a one-site hyperbola model:

## Protocol B: Functional Schild Analysis (Determining )

Objective: Confirm competitive antagonism and quantify potency in a physiological system (Guinea Pig Trachea).

Methodology:

- Setup: Mount tracheal rings in organ baths containing Krebs-Henseleit solution (37°C, oxygenated with 95% /5% ).
- Equilibration: Apply 1g resting tension. Equilibrate for 60 mins, washing every 15 mins.
- Control Curve: Generate a cumulative concentration-response curve (CRC) for the agonist Neurokinin A (NKA) ( M to M). Wash out.
- Antagonist Incubation: Incubate tissue with a fixed concentration of **GR 100679** (e.g., 10 nM) for 30 mins.
- Test Curve: Generate a second NKA CRC in the presence of **GR 100679**. Repeat for increasing concentrations of **GR 100679** (30 nM, 100 nM).

- Analysis: Calculate the Dose Ratio (DR) =
- 
- Schild Plot: Plot
- vs.
- 
- Result: A linear slope of 1.0 indicates competitive antagonism.[3] The X-intercept is the (measure of affinity).[3]

## Experimental Workflow Visualization



[Click to download full resolution via product page](#)

Figure 2: Dual-stream validation workflow for characterizing **GR 100679** affinity and potency.

## Data Summary & Comparative Pharmacology

**GR 100679** is defined by its high selectivity. The table below summarizes its affinity profile compared to other tachykinin ligands.

| Compound     | Receptor Target | Affinity ( / ) | Type                   |
|--------------|-----------------|----------------|------------------------|
| GR 100679    | NK2             | 9.0 - 9.5      | Peptide Antagonist     |
| Neurokinin A | NK2             | 8.5 - 9.0      | Endogenous Agonist     |
| GR 159897    | NK2             | 9.5 - 10.0     | Non-peptide Antagonist |
| SR 48968     | NK2             | 8.5 - 9.0      | Non-peptide Antagonist |
| Substance P  | NK1             | < 6.0 (at NK2) | NK1 Selective Agonist  |

Note:

values are derived from displacement of

-**GR 100679** in transfected CHO cells.

## Therapeutic Implications

While **GR 100679** is primarily a research tool due to the pharmacokinetic limitations of peptides (rapid clearance, poor oral bioavailability), its mechanism underpins the development of stable non-peptide analogs (e.g., Saredutant).

- Asthma: NK2 receptors on bronchial smooth muscle mediate the non-cholinergic bronchoconstriction seen in asthmatic hyper-responsiveness. **GR 100679** blockade demonstrates that this pathway is distinct from the cholinergic (vagus nerve) pathway.
- Irritable Bowel Syndrome (IBS): NK2 receptors drive high-amplitude propagating contractions in the colon. Antagonism reduces visceral hypersensitivity and hypermotility without abolishing basal peristalsis.

## References

- Characterization of the NK2 receptor antagonist GR 159897. *European Journal of Pharmacology*. (1995). [Link](#)
  - Citation Context: Validates **GR 100679** as the radioligand of choice for NK2 binding assays and compares affinities.
- Competitive antagonists discriminate between NK2 tachykinin receptor subtypes. *British Journal of Pharmacology*. (1990). [Link](#)
  - Citation Context: Establishes the methodology for Schild plot analysis in rabbit pulmonary artery and hamster trachea using peptide antagonists.
- Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome. *British Journal of Pharmacology*. (2004). [Link](#)
  - Citation Context: Discusses the therapeutic translation of NK2 blockade from tool compounds like **GR 100679** to clinical candid
- IUPHAR/BPS Guide to PHARMACOLOGY: GR100679. IUPHAR. [Link](#)
  - Citation Context: Authoritative database record for chemical structure and binding constants.

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- [1. Page loading... \[guidechem.com\]](#)
- [2. Competitive antagonists discriminate between NK2 tachykinin receptor subtypes - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. m.youtube.com \[m.youtube.com\]](#)
- To cite this document: BenchChem. [Technical Deep Dive: GR 100679 & The NK2 Receptor Interface]. BenchChem, [2026]. [Online PDF]. Available at:

[\[https://www.benchchem.com/product/b607722#gr-100679-mechanism-of-action-nk2-receptor\]](https://www.benchchem.com/product/b607722#gr-100679-mechanism-of-action-nk2-receptor)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)